molecular formula C13H10F3NO B1629669 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole CAS No. 92567-02-7

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole

Cat. No.: B1629669
CAS No.: 92567-02-7
M. Wt: 253.22 g/mol
InChI Key: BQRCACRPDMNSBI-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole is a chemical compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a tetrazole ring attached to a 4-chloro-2-nitrophenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole typically involves the reaction of 4-chloro-2-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetic acid or ethanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile, and bases such as triethylamine.

    Cycloaddition: Alkenes or alkynes, copper(I) iodide as a catalyst, and solvents like toluene or dichloromethane.

Major Products Formed

    Reduction: 5-(4-chloro-2-aminophenyl)-2H-Tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole has several scientific research applications, including:

    Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Agriculture: The compound can be used in the development of agrochemicals such as herbicides and pesticides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes with unique properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-2H-Tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or modulation of their activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenol: Shares the 4-chloro-2-nitrophenyl group but lacks the tetrazole ring.

    5-(4-bromo-2-nitrophenyl)-2H-Tetrazole: Similar structure with a bromine atom instead of chlorine.

    5-(4-chloro-2-aminophenyl)-2H-Tetrazole: Reduction product of the nitro group.

Uniqueness

5-(4-chloro-2-nitrophenyl)-2H-Tetrazole is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5O2/c8-4-1-2-5(6(3-4)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXREIWWHIYEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2-Trifluoromethylphenyl)-5-carboxypyridine (220 mg, 1.23 mmol) in tetrahydrofuran (10 mL) at 0° C. was added 1.0M lithium aluminum hydride in tetrahydrofuran (1.23 mL, 1.23 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 16 hours, cooled to 0° C., and quenched by dropwise addition of water (0.05 mL), 2.5N aq. NaOH (0.05 mL), and water (0.15 mL). Sodium sulfate was added, the reaction filtered through a pad of Celite and the filtrate evaporated in vacuo. The residue was chromatographed (silica gel, CH2Cl2 then EtOAc) to afford the title compound.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.23 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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